N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Description
N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic carboxamide derivative of 3,4-dihydro-2H-chromene, featuring a 2-ethylphenyl substituent at the carboxamide nitrogen. The compound’s structure combines a partially saturated chromene ring (dihydrochromene) with a hydrophobic ethyl group on the phenyl moiety.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-10,15H,2,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFVAFRXQXHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Amide Group: The amide group is introduced by reacting the chromene derivative with 2-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromene core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated chromene derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural distinctions from analogs lie in (1) the dihydrochromene core (versus oxidized 2-oxo-2H-chromene or fully aromatic chromene) and (2) the 2-ethylphenyl substituent (versus methoxy, sulfamoyl, or trifluoromethyl groups). These differences influence electronic properties, steric bulk, and lipophilicity:
- This may influence binding to biological targets like enzymes or receptors .
- Substituent Effects : The 2-ethylphenyl group contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to polar analogs (e.g., sulfamoyl or methoxy derivatives) .
Physicochemical and Pharmacological Properties
- Lipophilicity : The ethyl group in the target compound likely increases logP compared to methoxy or sulfamoyl analogs, favoring passive diffusion across biological membranes .
- Solubility : Polar substituents (e.g., sulfamoyl in ) enhance water solubility, whereas the ethyl group may limit solubility, necessitating formulation adjustments for bioavailability.
- Stability : The dihydrochromene core may exhibit greater oxidative stability than 2-oxo derivatives but less aromatic conjugation, affecting UV/Vis spectral properties .
Biological Activity
N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the chromene class, which is known for various pharmacological effects. The unique structure of this compound combines a chromene core with an amide functional group, making it a candidate for further investigation in biological applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Interaction : It can bind to specific receptors in cells, altering their signaling pathways and leading to therapeutic effects.
- Molecular Interactions : The amide group enhances hydrogen bonding with biological molecules, increasing binding affinity and specificity.
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with varying concentrations of the compound.
-
Antioxidant Activity :
- In vitro assays using DPPH and ABTS methods revealed that this compound exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid.
-
Anticancer Activity :
- A series of experiments on different cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Moderate | Moderate | Low |
| N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | High | Low | High |
Q & A
Q. What is the synthetic pathway for N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, the chromene core is formed via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions. Subsequent amidation introduces the 2-ethylphenyl group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine . Key optimizations include:
- Temperature : Controlled heating (60–80°C) to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
Purification typically employs column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR confirm the chromene backbone and substituent integration (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 323.15) .
- IR Spectroscopy : Absorption bands for amide C=O (~1650 cm) and chromene C-O (~1250 cm) .
Q. What are the preliminary biological activities associated with this compound, and how are these assessed?
- Methodological Answer : While direct studies on this compound are limited, structurally related chromene-carboxamides exhibit:
- Antimicrobial Activity : Tested via broth microdilution assays (MIC values against S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or viral proteases .
Example Data Table :
| Substituent | Biological Activity (IC) | Target |
|---|---|---|
| 4-Sulfamoylphenyl | 2.8 µM (Antiviral) | Viral polymerase |
| 4-Chlorophenyl | 5.1 µM (Antimicrobial) | Bacterial topoisomerase |
| Structural analogs suggest activity is substituent-dependent . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Orthogonal Assays : Validate results using distinct methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. methyl groups) to isolate activity drivers .
- Purity Analysis : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may skew results .
Q. What methodological approaches are recommended for optimizing the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : To enhance solubility/bioavailability:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Salt Formation : Use hydrochloride or sodium salts to increase aqueous solubility .
- Lipid Nanoformulations : Encapsulate in liposomes for targeted delivery, assessed via in vitro Caco-2 cell permeability models .
Q. What strategies are employed to elucidate the molecular targets of this compound in complex biological systems?
- Methodological Answer : Target identification methods include:
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from lysates .
- CRISPR-Cas9 Knockdown : Screen gene libraries to identify pathways sensitized by compound treatment .
- Molecular Docking : Use AutoDock Vina to predict binding pockets in proteins (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
